molecular formula C22H20N2O5 B357619 2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896813-74-4

2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B357619
CAS RN: 896813-74-4
M. Wt: 392.4g/mol
InChI Key: SAGPIIBVJSHPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a chemical compound that belongs to the class of chromenopyrimidines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It also inhibits the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit other biochemical and physiological effects. It has been found to possess significant antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. The compound has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its low solubility in water, which may pose challenges in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione. One potential direction is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another direction is the investigation of its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Overall, the study of this compound has the potential to lead to the development of new drugs and therapies for various diseases.
In conclusion, this compound is a promising chemical compound with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its potent anticancer activity, antioxidant activity, and anti-inflammatory activity make it a valuable tool for studying various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves the condensation reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3-methoxypropylamine. The reaction is carried out under reflux conditions in the presence of a catalytic amount of piperidine in ethanol. The resulting product is then purified by recrystallization from ethanol to obtain a pure form of the compound.

Scientific Research Applications

2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

2-(4-methoxyphenyl)-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-27-13-5-12-24-20(14-8-10-15(28-2)11-9-14)23-21-18(22(24)26)19(25)16-6-3-4-7-17(16)29-21/h3-4,6-11H,5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGPIIBVJSHPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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